

Trisulfo-Cy3-Alkyne chemical properties

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Compound of Interest

Compound Name: *Trisulfo-Cy3-Alkyne*

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An In-Depth Technical Guide to **Trisulfo-Cy3-Alkyne**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and fluorescent probe belonging to the cyanine dye family.^{[1][2]} Its core utility lies in its terminal alkyne group, which allows for its covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".^{[1][3][4]} This reaction is noted for its high efficiency, specificity, and biocompatibility, as the alkyne and azide functional groups are largely absent in natural biological systems, thus preventing side reactions.^{[3][4][5][6]}

The Trisulfo-Cy3 moiety is a bright and photostable fluorophore with an excitation maximum around 550 nm and an emission maximum near 570 nm.^{[2][7]} These spectral properties make it compatible with a wide array of common fluorescence imaging systems and instrumentation.^{[1][2]} The addition of three sulfonate groups significantly enhances its water solubility, making it an ideal reagent for labeling biomolecules such as proteins, peptides, and nucleic acids in aqueous buffers with minimal use of organic co-solvents.^{[2][8]} This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and visualizations of the underlying chemical processes.

Core Chemical and Physical Properties

The properties of **Trisulfo-Cy3-Alkyne** are summarized below. Variations in molecular weight and formula reported by different suppliers may be attributed to different counter-ions or salt forms.

Property	Value	Reference(s)
Appearance	Dark red powder	[8]
Molecular Weight	805.9 g/mol (as disodium salt) 761.92 g/mol 691.90 g/mol (as potassium salt, for sulfo-Cyanine3 alkyne)	[3][8][9]
Molecular Formula	C ₃₅ H ₄₁ N ₃ Na ₂ O ₁₀ S ₃ C ₃₅ H ₄₃ N ₃ O ₁₀ S ₃ C ₃₃ H ₃₈ KN ₃ O ₇ S ₂ (for sulfo-Cyanine3 alkyne)	[3][8][9]
Excitation Maximum (λ _{ex})	~550 nm	[2]
Emission Maximum (λ _{em})	~570 nm	[2]
Molar Extinction Coeff. (ε)	150,000 - 162,000 L·mol ⁻¹ ·cm ⁻¹	[2][8][9]
Fluorescence Quantum Yield (Φ)	0.1	[8]
Solubility	Soluble in Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[2][8]
Storage Conditions	Store at -20°C, desiccated and protected from light. Shipped at ambient temperature. Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.	[2][8][10]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein) with **Trisulfo-Cy3-Alkyne**. Optimization may be required depending on the specific biomolecule and experimental conditions.

Materials and Reagents

- **Trisulfo-Cy3-Alkyne**
- Azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- Copper(II) sulfate (CuSO_4)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)
- DMSO or DMF (if needed to dissolve reagents)
- Deionized water
- Purification system (e.g., size exclusion chromatography, dialysis) to remove excess dye

Stock Solution Preparation

- **Trisulfo-Cy3-Alkyne (10 mM):** Dissolve the required mass of **Trisulfo-Cy3-Alkyne** in deionized water or DMSO to a final concentration of 10 mM. Note: Due to its high water solubility, water is the preferred solvent.
- **Azide-Modified Biomolecule:** Prepare the biomolecule at a known concentration (e.g., 1-5 mg/mL or a specific molar concentration) in a compatible buffer.
- **Copper(II) Sulfate (100 mM):** Dissolve CuSO_4 in deionized water to a final concentration of 100 mM.[\[11\]](#)

- Sodium Ascorbate (100 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water to a final concentration of 100 mM.[\[11\]](#) Note: Sodium ascorbate solutions are prone to oxidation and should be made fresh for best results.
- THPTA Ligand (200 mM): Dissolve THPTA in deionized water to a final concentration of 200 mM.[\[11\]](#)

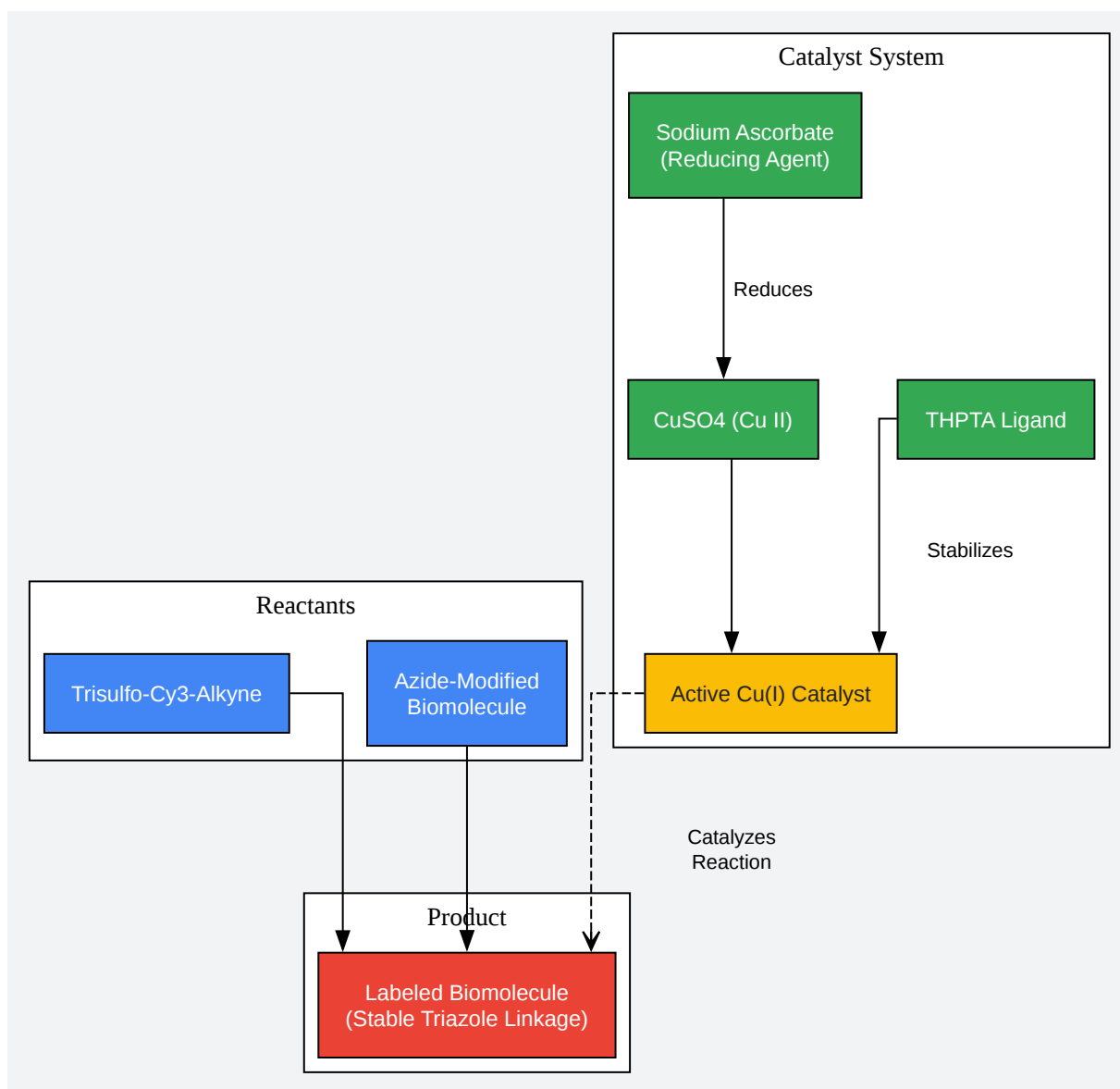
Labeling Protocol

- Catalyst Premix: A few minutes before initiating the labeling reaction, prepare the Cu(I)-THPTA catalyst complex by mixing the 100 mM CuSO₄ stock solution with the 200 mM THPTA stock solution at a 1:2 ratio.[\[11\]](#) This solution can be stable for several weeks when frozen.[\[11\]](#)
- Reaction Setup: In a microcentrifuge tube, combine the following in order:
 - The azide-modified biomolecule.
 - **Trisulfo-Cy3-Alkyne** stock solution (a 4-50 fold molar excess over the biomolecule is a good starting point).[\[11\]](#)
 - The Cu(I)-THPTA catalyst premix (add to a final concentration of ~1-2 mM Cu).
- Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of ~5-10 mM. This reduces Cu(II) to the active Cu(I) state and initiates the click reaction.[\[11\]](#)
- Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[\[11\]](#) Protect the reaction from light to prevent photobleaching of the dye.
- Purification: Following incubation, remove the unreacted **Trisulfo-Cy3-Alkyne** and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or spin filtration.
- Analysis: The labeled biomolecule is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the fundamental relationship between the reactants and the catalyst in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The copper catalyst facilitates the formation of a stable triazole ring, covalently linking the **Trisulfo-Cy3-Alkyne** to the azide-modified target molecule.

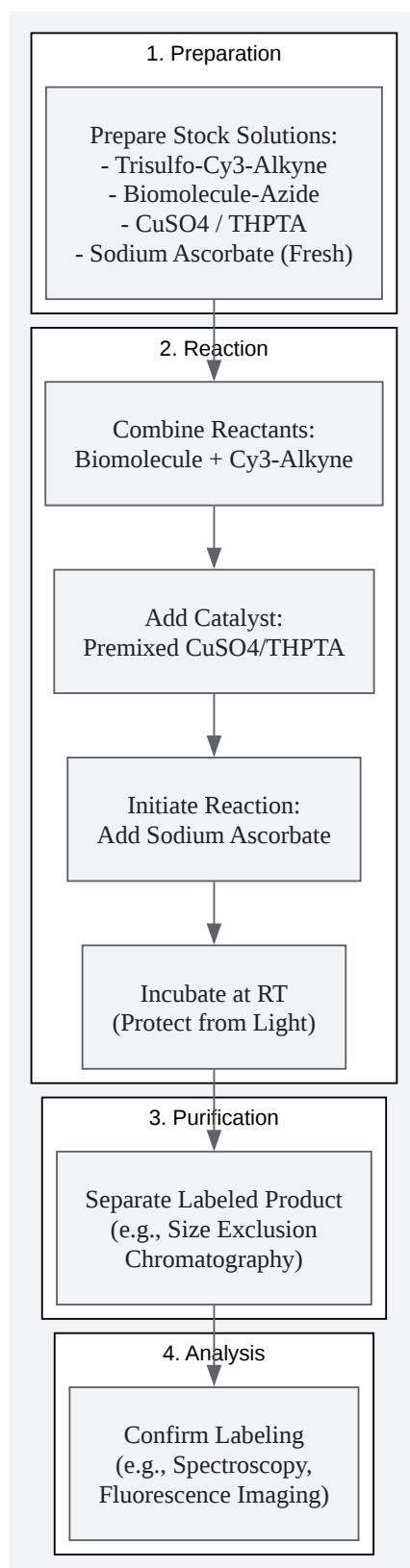


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Core components of the Cu(I)-catalyzed click reaction.

Experimental Workflow for Biomolecule Labeling

This diagram outlines the sequential steps involved in a typical labeling experiment using **Trisulfo-Cy3-Alkyne**, from reagent preparation to the final analysis of the purified product.



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Workflow for labeling biomolecules with **Trisulfo-Cy3-Alkyne**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Trisulfo-Cy3-Alkyne | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. abpbio.com [abpbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. cenmed.com [cenmed.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. confluore.com.cn [confluore.com.cn]
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